Molecular Weight Differentiation vs. Unsubstituted Phenoxyethyl Analog (CAS 669705-40-2)
The 2,4-dimethyl substitution on the phenoxy ring increases the molecular weight of the compound by 28.06 g/mol relative to the unsubstituted 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669705-40-2). This difference reflects the addition of two methyl groups (–CH₃) and directly influences key drug-likeness parameters such as lipophilicity and molar refractivity [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 289.4 g/mol |
| Comparator Or Baseline | 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669705-40-2): 261.34 g/mol |
| Quantified Difference | +28.06 g/mol (10.7% increase) |
| Conditions | As reported on vendor Certificates of Analysis and PubChem (abcr for target ; PubChem for comparator [1]) |
Why This Matters
Higher molecular weight correlates with increased lipophilicity and potential for enhanced membrane permeability, which can improve cellular uptake and antifungal activity, though it may also reduce aqueous solubility—a trade-off critical for formulation and in vivo study design.
- [1] PubChem. 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669705-40-2); Molecular Weight 261.34 g/mol. https://pubchem.ncbi.nlm.nih.gov/ View Source
